2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane
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Overview
Description
2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a dioxolane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 3-bromo-2-methylphenylmethanol with an appropriate dioxolane precursor under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which acts as a catalyst to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method ensures a consistent and high yield of the desired product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group attached to the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-(3-hydroxy-2-methylphenyl)-2-methyl-1,3-dioxolane, 2-(3-amino-2-methylphenyl)-2-methyl-1,3-dioxolane, and 2-(3-mercapto-2-methylphenyl)-2-methyl-1,3-dioxolane.
Oxidation Reactions: Products include 2-(3-carboxy-2-methylphenyl)-2-methyl-1,3-dioxolane and 2-(3-formyl-2-methylphenyl)-2-methyl-1,3-dioxolane.
Reduction Reactions: Products include 2-(3-methyl-2-methylphenyl)-2-methyl-1,3-dioxolane and 2-(3-hydroxy-2-methylphenyl)-2-methyl-1,3-dioxolane.
Scientific Research Applications
2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dioxolane ring play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-2-methylphenyl)ethanamine: This compound has a similar bromine and methyl substitution pattern but lacks the dioxolane ring.
3-Bromo-2-methylphenylmethanol: This compound is a precursor in the synthesis of 2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane and shares a similar phenyl ring substitution pattern.
Uniqueness
The presence of the dioxolane ring in this compound distinguishes it from other similar compounds. This ring structure imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52779-77-8 |
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Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-(3-bromo-2-methylphenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO2/c1-8-9(4-3-5-10(8)12)11(2)13-6-7-14-11/h3-5H,6-7H2,1-2H3 |
InChI Key |
YVKZFPQNSQIIPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2(OCCO2)C |
Origin of Product |
United States |
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